molecular formula C24H26N6O2 B2657427 (E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840516-74-7

(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2657427
CAS No.: 840516-74-7
M. Wt: 430.512
InChI Key: SRONQJRLSPKJIM-JFLMPSFJSA-N
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Description

(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic organic compound known for its complex structure and potential applications in medicinal chemistry. This compound features a pyrroloquinoxaline core, which is a fused bicyclic system, and is functionalized with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylideneamino Group: This step often involves the condensation of an amine with a benzaldehyde derivative.

    Functionalization with Isopropoxypropyl Group: This can be done via nucleophilic substitution reactions where an appropriate alkyl halide reacts with the amine group.

    Final Amination and Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzylideneamino groups, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the imine or carboxamide groups, potentially converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation Products: Oxides or imines.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology and Medicine:

    Anticancer Agents: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.

    Antimicrobial Agents: Studied for its antimicrobial activity against various pathogens.

Industry:

    Material Science:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The benzylideneamino and pyrroloquinoxaline moieties can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

    Pyrroloquinoxaline Derivatives: Compounds with similar core structures but different substituents.

    Benzylideneamino Derivatives: Compounds with the benzylideneamino group but different core structures.

Uniqueness:

    Structural Complexity: The combination of the pyrroloquinoxaline core with the benzylideneamino and isopropoxypropyl groups makes this compound unique.

    Biological Activity: Its specific interactions with DNA and proteins distinguish it from other similar compounds, potentially leading to unique therapeutic applications.

Properties

IUPAC Name

2-amino-1-[(E)-benzylideneamino]-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-16(2)32-14-8-13-26-24(31)20-21-23(29-19-12-7-6-11-18(19)28-21)30(22(20)25)27-15-17-9-4-3-5-10-17/h3-7,9-12,15-16H,8,13-14,25H2,1-2H3,(H,26,31)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRONQJRLSPKJIM-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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